molecular formula C13H19F3N4O B5386501 (3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine

(3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine

Cat. No.: B5386501
M. Wt: 304.31 g/mol
InChI Key: VOJAJOOZBWWKSW-ZJUUUORDSA-N
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Description

(3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl group, a pyrimidine ring, and a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine precursors, and piperidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as drug development for specific diseases or conditions.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting or activating enzymes, and modulating signaling pathways. The exact mechanism depends on the context of its application and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-hydroxypiperidin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-ethoxypiperidin-4-amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of (3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O/c1-7-8(2)18-12(13(14,15)16)19-11(7)20-5-4-9(17)10(6-20)21-3/h9-10H,4-6,17H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJAJOOZBWWKSW-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(C(C2)OC)N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2CC[C@H]([C@H](C2)OC)N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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